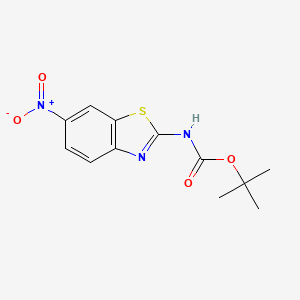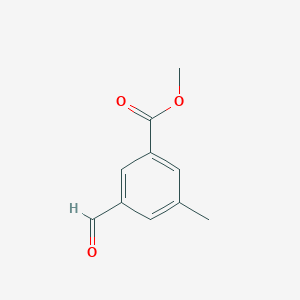![molecular formula C12H13NOS B1427194 [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine CAS No. 1225553-78-5](/img/structure/B1427194.png)
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine
Overview
Description
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine, also known as 4-MTA, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its psychoactive effects. However, due to its potential for abuse and harmful effects, it has been classified as a Schedule I controlled substance in many countries. Despite its negative reputation, 4-MTA has been studied for its potential therapeutic applications in scientific research.
Scientific Research Applications
Pharmacological and Physiological Research
Neurochemistry and Neurotoxicity : Studies have investigated the effects of compounds structurally related to "[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine" on the central nervous system. For instance, research on MDMA, a compound with a methoxyphenyl group, has explored its impact on dopaminergic, serotonergic, and cholinergic neurons. These studies provide insights into the drug's psychopharmacological profile, including its potential for neurotoxicity and impact on neurotransmitter release (G. Gudelsky & B. Yamamoto, 2008); (D. Mckenna & Stephen J. Peroutka, 1990).
Dopamine Receptor Ligands : The development and pharmacological evaluation of ligands for dopamine D2 receptors have been a significant area of research, with studies indicating the importance of specific moieties for high receptor affinity. Such research is crucial for treating neuropsychiatric disorders like schizophrenia and depression (Radomír Jůza et al., 2022).
Potential Therapeutic Applications
Antioxidant Properties of Melatonin : Melatonin, a compound with a methoxy group, has been extensively studied for its antioxidant properties. Research suggests that melatonin and its metabolites can scavenge free radicals, indicating a protective role against oxidative stress. This has implications for the treatment of neurodegenerative diseases and conditions associated with oxidative stress (R. Reiter et al., 2008).
Melatonin in Plant Stress Resistance : Studies have also explored the role of melatonin in enhancing stress resistance in plants, demonstrating its multifunctional role in promoting growth and development under adverse environmental conditions. This research could lead to the development of strategies for improving crop resilience (M. Nawaz et al., 2016).
properties
IUPAC Name |
[5-(4-methoxyphenyl)thiophen-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIOHAWUENUXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




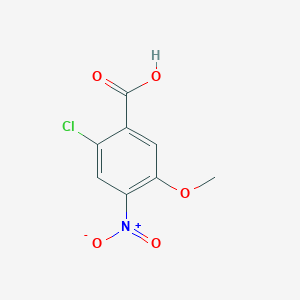
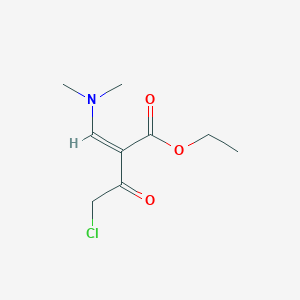



![4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1427121.png)


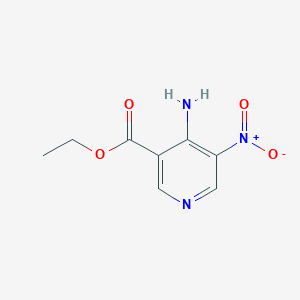
![2-[1,2]Oxazinan-2-yl-ethanol](/img/structure/B1427127.png)
